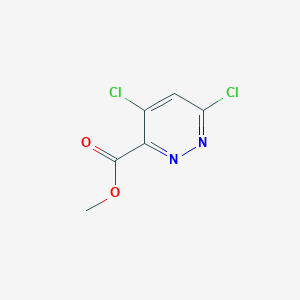

Methyl 4,6-dichloropyridazine-3-carboxylate

Description

Properties

IUPAC Name |

methyl 4,6-dichloropyridazine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2N2O2/c1-12-6(11)5-3(7)2-4(8)9-10-5/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZEVRGMQXLNKEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NN=C(C=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30591259 | |

| Record name | Methyl 4,6-dichloropyridazine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30591259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

372118-01-9 | |

| Record name | 3-Pyridazinecarboxylic acid, 4,6-dichloro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=372118-01-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4,6-dichloropyridazine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30591259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 4,6-dichloropyridazine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure Elucidation of Methyl 4,6-dichloropyridazine-3-carboxylate

Introduction: The Significance of Substituted Pyridazines in Drug Discovery

Pyridazine scaffolds are a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with a wide array of biological activities. Their unique electronic properties and ability to form multiple hydrogen bonds make them privileged structures in the design of novel therapeutic agents. Among these, methyl 4,6-dichloropyridazine-3-carboxylate is a key building block, utilized in the synthesis of innovative drug candidates.[1] Its precise molecular structure is paramount to understanding its reactivity and to the rational design of its derivatives. This guide provides a comprehensive, in-depth exploration of the analytical methodologies employed to elucidate and confirm the structure of this vital heterocyclic compound.

This document is intended for researchers, scientists, and professionals in the field of drug development. It moves beyond a simple recitation of procedures to offer a deeper understanding of the causality behind experimental choices, ensuring a robust and self-validating approach to structural characterization.

The Analytical Blueprint: A Multi-technique Approach to Unveiling Molecular Architecture

The definitive elucidation of a molecule's structure is rarely achieved through a single analytical technique. Instead, a synergistic approach, integrating data from multiple spectroscopic and spectrometric methods, is essential for an unambiguous assignment.[2][3] For this compound, our strategy relies on the convergence of evidence from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy. Each technique provides a unique piece of the structural puzzle, and together they form a self-validating system.

Figure 1: A schematic overview of the integrated workflow for the structure elucidation of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.[4] For this compound, we will employ ¹H NMR to identify the proton environments and their couplings, and ¹³C NMR to map the carbon skeleton.

Predicted ¹H NMR Spectrum

The structure of this compound (C₆H₄Cl₂N₂O₂) presents two distinct proton environments: the methyl protons of the ester group and the lone aromatic proton on the pyridazine ring.

-

Aromatic Proton (H-5): This proton is attached to a carbon (C-5) situated between two chlorine-bearing carbons. The electron-withdrawing nature of the chlorine atoms and the pyridazine ring itself will deshield this proton, shifting its resonance significantly downfield. We predict this signal to appear as a singlet in the range of δ 7.5-8.0 ppm . The absence of adjacent protons results in a singlet multiplicity.

-

Methyl Protons (-OCH₃): The protons of the methyl ester group are in a more shielded environment. Their chemical shift is influenced by the adjacent carbonyl group and the aromatic ring. A singlet is expected in the region of δ 3.9-4.2 ppm , integrating to three protons.

Predicted ¹³C NMR Spectrum

The molecule contains six unique carbon atoms, each expected to produce a distinct signal in the proton-decoupled ¹³C NMR spectrum.

| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |

| ~165 | C=O (ester) | Typical chemical shift for an ester carbonyl carbon. |

| ~150-155 | C-3 & C-6 | Aromatic carbons bonded to nitrogen and chlorine, expected to be significantly deshielded. |

| ~135-140 | C-4 | Aromatic carbon bonded to chlorine. |

| ~130 | C-5 | Aromatic carbon bonded to hydrogen. |

| ~53 | -OCH₃ | Typical chemical shift for a methyl ester carbon. |

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).[5] Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).[4]

-

Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer. Ensure the instrument is properly tuned and shimmed to achieve optimal resolution.[6]

-

¹H NMR Acquisition:

-

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

Set a spectral width appropriate for aromatic and aliphatic protons (e.g., 0-12 ppm).

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled spectrum to obtain singlets for each carbon.

-

A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

Set a spectral width appropriate for the expected chemical shifts (e.g., 0-200 ppm).

-

Process the data similarly to the ¹H spectrum.

-

II. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining structural insights from its fragmentation patterns.[7] For a compound containing chlorine, the isotopic pattern is a key diagnostic feature.

Expected Mass Spectrum

-

Molecular Ion Peak (M⁺): The molecular formula is C₆H₄Cl₂N₂O₂.[8] The monoisotopic mass is approximately 205.96 g/mol . Due to the presence of two chlorine atoms, a characteristic isotopic cluster will be observed for the molecular ion. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Therefore, we expect to see three peaks for the molecular ion:

-

M⁺ (m/z ≈ 206): Corresponding to the molecule containing two ³⁵Cl atoms. This will be the most abundant peak in the cluster.

-

[M+2]⁺ (m/z ≈ 208): Corresponding to the molecule containing one ³⁵Cl and one ³⁷Cl atom.

-

[M+4]⁺ (m/z ≈ 210): Corresponding to the molecule containing two ³⁷Cl atoms. The relative intensities of these peaks will be approximately 9:6:1.

-

-

Key Fragmentation Patterns: Electron impact (EI) ionization is expected to induce fragmentation.[9] Plausible fragmentation pathways include:

-

Loss of ·OCH₃ (m/z ≈ 175): Cleavage of the methyl group from the ester.

-

Loss of ·COOCH₃ (m/z ≈ 147): Loss of the entire methoxycarbonyl group.

-

Loss of Cl· (m/z ≈ 171): Loss of a chlorine atom.

-

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 10-100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[10]

-

GC-MS System:

-

Gas Chromatograph (GC): Use a capillary column suitable for the analysis of semi-volatile organic compounds (e.g., a DB-5 or equivalent).

-

Injector: Operate in split or splitless mode, with a typical injector temperature of 250 °C.

-

Oven Program: A temperature ramp is employed to ensure good separation and peak shape (e.g., hold at 100 °C for 1 min, then ramp to 280 °C at 10 °C/min).[11]

-

Mass Spectrometer (MS): An electron ionization (EI) source is standard for generating fragment ions. The mass analyzer (e.g., a quadrupole) will scan a mass range of m/z 50-300.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram.

-

Analyze the mass spectrum of this peak to identify the molecular ion cluster and major fragment ions.

-

Compare the observed isotopic pattern of the molecular ion with the theoretical pattern for a molecule containing two chlorine atoms.

-

III. Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[12]

Predicted FT-IR Spectrum

Based on the structure of this compound, we anticipate the following key absorption bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic C-H |

| ~2950 | C-H stretch | Methyl C-H |

| ~1730 | C=O stretch | Ester carbonyl |

| ~1600-1450 | C=C and C=N stretches | Pyridazine ring |

| ~1250 | C-O stretch | Ester C-O |

| ~850 | C-Cl stretch | Aryl chloride |

The presence of a strong absorption band around 1730 cm⁻¹ is particularly diagnostic for the ester carbonyl group.[13] The aromatic C=C and C=N stretching vibrations will confirm the presence of the pyridazine ring.

Experimental Protocol: FT-IR Analysis

-

Sample Preparation: For a solid sample, the potassium bromide (KBr) pellet method is common.

-

Grind a small amount of the sample (1-2 mg) with approximately 100 mg of dry KBr powder using an agate mortar and pestle.

-

Press the mixture into a transparent pellet using a hydraulic press.

-

Alternatively, Attenuated Total Reflectance (ATR) FT-IR can be used, which requires minimal sample preparation.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the KBr pellet without the sample).

-

Place the sample in the instrument and acquire the sample spectrum.

-

The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Spectral Interpretation:

-

Identify the major absorption bands and assign them to the corresponding functional groups and vibrational modes.

-

Data Synthesis and Structure Confirmation

The convergence of data from these three powerful analytical techniques provides an unambiguous confirmation of the structure of this compound.

Figure 2: The logical relationship between the proposed structure and the expected data from NMR, MS, and FT-IR analyses.

-

NMR spectroscopy confirms the presence and ratio of the aromatic and methyl protons and maps the six unique carbon environments.

-

Mass spectrometry establishes the correct molecular weight and the presence of two chlorine atoms through the characteristic isotopic pattern. Fragmentation analysis further supports the proposed structure.

-

FT-IR spectroscopy provides definitive evidence for the key functional groups, particularly the ester carbonyl and the aromatic pyridazine ring.

This comprehensive and self-validating analytical workflow ensures the highest degree of confidence in the structural assignment of this compound, a critical step in its application in pharmaceutical research and development.

References

- 1. Visualizer loader [nmrdb.org]

- 2. rsc.org [rsc.org]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. Page loading... [guidechem.com]

- 5. 679406-03-2|Ethyl 4,6-dichloropyridazine-3-carboxylate|BLD Pharm [bldpharm.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 8. jofamericanscience.org [jofamericanscience.org]

- 9. This compound | 372118-01-9 [chemicalbook.com]

- 10. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 11. This compound | CAS 372118-01-9 [matrix-fine-chemicals.com]

- 12. rsc.org [rsc.org]

- 13. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Methyl 4,6-dichloropyridazine-3-carboxylate

Abstract

This technical guide provides a comprehensive overview of a reliable and well-documented synthetic pathway for Methyl 4,6-dichloropyridazine-3-carboxylate, a key intermediate in contemporary pharmaceutical research and development.[1] This document is intended for an audience of researchers, scientists, and drug development professionals, offering not only a step-by-step protocol but also a deep dive into the mechanistic underpinnings of the chemical transformations. By elucidating the causality behind experimental choices, this guide aims to equip the reader with the necessary knowledge for successful and reproducible synthesis.

Introduction: The Significance of this compound

The pyridazine moiety is a recurring structural motif in a multitude of biologically active compounds, spanning applications from agrochemicals to pharmaceuticals.[2][3] Within this chemical class, this compound serves as a critical building block. Its di-chloro substitution pattern provides two reactive sites for subsequent nucleophilic substitution reactions, allowing for the strategic introduction of diverse functionalities. The ester group at the 3-position offers a handle for further chemical modifications, such as hydrolysis to the corresponding carboxylic acid or amidation.[4] This trifunctional nature makes it a versatile precursor for the synthesis of complex heterocyclic systems, including those with therapeutic potential. For instance, it is a known intermediate in the synthesis of Deucravacitinib, a novel drug in clinical development.[1]

The Core Synthetic Pathway: A Three-Step Approach

The most common and efficient synthesis of this compound commences from dimethyl 1,3-acetonedicarboxylate and proceeds through a diazo intermediate, followed by cyclization and a final chlorination step.[5] This pathway is favored for its accessibility of starting materials and robust reaction conditions.

Figure 1: Overall synthetic workflow for this compound.

Mechanistic Insights and Experimental Protocols

A thorough understanding of the reaction mechanisms is paramount for troubleshooting and optimization. This section dissects each step of the synthesis, providing both the theoretical framework and a practical, field-tested protocol.

Step 1: Synthesis of Dimethyl 2-diazo-3-oxoglutarate

-

Mechanistic Overview: This transformation is a classic example of a diazo transfer reaction. The active methylene group of dimethyl 1,3-acetonedicarboxylate is sufficiently acidic to be deprotonated by a mild base, typically triethylamine. The resulting enolate then acts as a nucleophile, attacking the terminal nitrogen of a diazo transfer agent, such as tosyl azide (Tos-N₃). The subsequent collapse of the intermediate and elimination of the tosylsulfonamide anion generates the desired diazo compound. The choice of a non-nucleophilic base like triethylamine is crucial to avoid side reactions with the ester functionalities.

-

Experimental Protocol:

-

To a stirred solution of dimethyl 1,3-acetonedicarboxylate in a suitable aprotic solvent (e.g., acetonitrile) at 0 °C, add triethylamine (1.1 equivalents).

-

Slowly add a solution of tosyl azide (1.0 equivalent) in the same solvent, maintaining the temperature below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can often be used in the next step without further purification.

-

Step 2: Synthesis of Methyl 4,6-dihydroxypyridazine-3-carboxylate

-

Mechanistic Overview: This step involves a cyclization-condensation reaction. The highly reactive diazo compound reacts with hydrazine hydrate in a complex sequence. It is proposed that one of the ester groups is first displaced by hydrazine to form a hydrazide, which then intramolecularly attacks the ketone. Alternatively, hydrazine can attack the ketone first, followed by cyclization and dehydration to form the pyridazine ring. The resulting product exists predominantly in its more stable dihydroxy tautomeric form.

Figure 2: Simplified representation of the cyclization mechanism.

-

Experimental Protocol:

-

Dissolve the crude dimethyl 2-diazo-3-oxoglutarate in a suitable solvent such as ethanol.

-

Add hydrazine hydrate (1.0-1.2 equivalents) dropwise at room temperature. An exotherm may be observed.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction by TLC.

-

Cool the mixture to room temperature, which should result in the precipitation of the product.

-

Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to obtain Methyl 4,6-dihydroxypyridazine-3-carboxylate.

-

Step 3: Synthesis of this compound

-

Mechanistic Overview: This is a crucial chlorination step that converts the dihydroxy pyridazine into the desired dichloro product. The tautomeric equilibrium of the starting material, which favors the pyridazinone form, is key. Phosphorus oxychloride (POCl₃) is a powerful chlorinating and dehydrating agent. The oxygen atoms of the pyridazinone attack the phosphorus center of POCl₃, leading to the formation of a good leaving group. Subsequent nucleophilic attack by chloride ions at the 4 and 6 positions of the pyridazine ring, with concomitant rearomatization, yields the final product. The reaction is typically performed neat or with a high-boiling solvent.

-

Experimental Protocol:

-

Carefully add Methyl 4,6-dihydroxypyridazine-3-carboxylate (1.0 equivalent) to an excess of phosphorus oxychloride (POCl₃) (at least 5-10 equivalents) with stirring.

-

Heat the mixture to 95-100 °C and maintain for 5 hours.[1] The reaction should be performed in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.

-

After the reaction is complete, cool the mixture to room temperature and carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice.

-

Extract the product with a suitable organic solvent, such as ethyl acetate (3 x volume).[1]

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.[1]

-

The crude product can be purified by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient, to afford this compound as an off-white solid.[1]

-

Quantitative Data Summary

The efficiency of a synthetic route is best judged by its quantitative metrics. The following table summarizes the expected outcomes for the final chlorination step, based on reported data.

| Parameter | Value | Source |

| Starting Material | Methyl 4,6-dihydroxypyridazine-3-carboxylate | [1] |

| Reagent | Phosphorus oxychloride (POCl₃) | [1] |

| Reaction Temperature | 95 °C | [1] |

| Reaction Time | 5 hours | [1] |

| Yield | 72% | [1] |

| Appearance | Off-white solid | [1] |

| Molecular Formula | C₆H₄Cl₂N₂O₂ | [1] |

| Molecular Weight | 207.01 g/mol | [1] |

Conclusion

The described three-step synthesis provides a robust and reproducible pathway to this compound. By understanding the underlying mechanisms of the diazo transfer, cyclization, and chlorination reactions, researchers can confidently execute this synthesis and troubleshoot any potential issues. The strategic importance of the title compound as a versatile intermediate in medicinal chemistry underscores the value of a well-characterized and efficient synthetic route. This guide serves as a comprehensive resource to facilitate its preparation in a laboratory setting.

References

Part 1: Nomenclature and Physicochemical Properties of C6H4Cl2N2O2 Pyridazine Derivatives

An In-depth Technical Guide to Dichloropyridazine Carboxylate Derivatives (C6H4Cl2N2O2) for Drug Discovery

Executive Summary: The pyridazine scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of pharmacological activities.[1][2] This guide focuses on derivatives with the molecular formula C6H4Cl2N2O2, specifically isomers of dichloropyridazine carboxylic acid methyl ester. These compounds serve as highly versatile intermediates in the synthesis of novel therapeutic agents due to their reactive chlorine atoms, which are amenable to nucleophilic substitution. We will delve into the precise IUPAC nomenclature, physicochemical properties, validated synthetic methodologies, and the strategic application of these derivatives in modern drug development programs. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique chemical architecture of pyridazines for creating next-generation therapeutics.

The molecular formula C6H4Cl2N2O2 corresponds to several structural isomers. Based on chemical database analysis, two prominent and synthetically relevant isomers are identified. The core structure is a pyridazine ring—a six-membered aromatic heterocycle containing two adjacent nitrogen atoms.[3][4]

1.1. IUPAC Nomenclature and Structural Isomers

The primary isomers for the molecular formula C6H4Cl2N2O2 are:

-

Methyl 4,6-dichloropyridazine-3-carboxylate: In this isomer, the methyl carboxylate group is at position 3, flanked by a nitrogen atom and a chlorine atom at position 4. The second chlorine atom is at position 6.

-

Methyl 3,6-dichloropyridazine-4-carboxylate: Here, the methyl carboxylate group is at position 4, situated between the two chlorine atoms at positions 3 and 6.

The strategic placement of the electron-withdrawing chlorine atoms and the carboxylate group significantly influences the molecule's reactivity and its potential as a pharmacophore.

1.2. Physicochemical Data Summary

The following table summarizes the key physicochemical properties for a representative isomer, this compound, which is crucial for planning synthetic transformations and assessing its drug-like properties.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[5] |

| Molecular Formula | C6H4Cl2N2O2 | PubChem[5] |

| Molecular Weight | 207.01 g/mol | PubChem[5] |

| CAS Number | 372118-01-9 | PubChem[5] |

| Appearance | Solid (predicted) | --- |

| Exact Mass | 205.9649828 Da | PubChem[5] |

| Hydrogen Bond Acceptors | 4 | PubChem[5] |

| Hydrogen Bond Donors | 0 | PubChem[5] |

| LogP (Predicted) | 1.6 | PubChem[5] |

These properties, particularly the low hydrogen bond donor count and a moderate LogP, suggest a favorable starting point for developing orally bioavailable drug candidates, conforming to general guidelines like Lipinski's Rule of Five.[6]

Part 2: Synthesis and Mechanistic Insights

The synthesis of dichloropyridazine derivatives is a well-established process, typically involving the cyclization of a precursor to form the pyridazine ring, followed by chlorination.

2.1. General Synthetic Strategy

A common and efficient route begins with a dicarbonyl compound which undergoes condensation with hydrazine to form a dihydropyridazinone ring system. Subsequent treatment with a strong chlorinating agent, such as phosphorus oxychloride (POCl3), achieves both dehydration and dichlorination to yield the target scaffold.

2.2. Experimental Workflow: Synthesis of Dichloropyridazine Scaffolds

The following workflow outlines a representative synthesis. The rationale behind key steps is provided to illustrate the chemical principles at play.

Caption: General synthetic workflow for dichloropyridazine derivatives.

Causality Behind Experimental Choices:

-

Hydrazine Condensation: Hydrazine is a potent bis-nucleophile that readily attacks the two carbonyl groups of a 1,4-dicarbonyl precursor, leading to a stable six-membered heterocyclic ring.

-

Phosphorus Oxychloride (POCl3): This reagent is the industry standard for converting pyridazinone and similar lactam structures into their chloro-aromatic counterparts.[7] It functions by activating the amide oxygen, facilitating its departure and subsequent replacement by chloride ions in an aromatic system. This is a crucial step for installing reactive "handles" for further diversification.

Part 3: Role in Drug Discovery and Development

Pyridazine and its derivatives are considered "privileged structures" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[2][8] Their utility stems from their ability to act as bioisosteres for other aromatic rings and to modulate physicochemical properties like solubility.[9]

3.1. Spectrum of Biological Activity

Substituted pyridazines exhibit a remarkable range of pharmacological activities, including:

-

Anticancer: Many pyridazine derivatives function as kinase inhibitors, interfering with signaling pathways that control cell proliferation and survival.[10][11]

-

Anti-inflammatory: Certain derivatives have shown potent anti-inflammatory effects, sometimes with reduced ulcerogenic side effects compared to traditional NSAIDs.[12]

-

Antihypertensive & Cardiovascular: The pyridazine core is found in drugs that act as vasodilators or cardiotonic agents.[13]

-

Antimicrobial and Antiviral: The scaffold has been incorporated into agents targeting bacteria, fungi, and viruses.[1][12]

3.2. Hypothetical Mechanism of Action: Kinase Inhibition

The dichloropyridazine carboxylate scaffold is an excellent starting point for designing kinase inhibitors. One of the chlorine atoms can be displaced by a nucleophilic amine from a "hinge-binding" fragment, while the other position and the carboxylate group can be modified to target other regions of the ATP-binding pocket, enhancing potency and selectivity.

Caption: Hypothetical binding of a pyridazine inhibitor to a kinase active site.

Part 4: Experimental Protocol: Nucleophilic Aromatic Substitution (SNAr)

The two chlorine atoms on the pyridazine ring are activated towards nucleophilic aromatic substitution (SNAr), providing a powerful method for diversification. The following protocol details a typical reaction.

Protocol: Synthesis of an Amino-Substituted Pyridazine Derivative

Objective: To displace one of the chlorine atoms on this compound with a primary amine.

Materials:

-

This compound (1.0 eq)

-

Selected primary amine (e.g., 4-methoxyaniline) (1.1 eq)

-

Diisopropylethylamine (DIPEA) (2.0 eq)

-

N,N-Dimethylformamide (DMF) (Anhydrous)

-

Ethyl acetate, Hexanes (for chromatography)

-

Saturated sodium bicarbonate solution

-

Brine

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add this compound (1.0 eq).

-

Solvent Addition: Dissolve the starting material in anhydrous DMF.

-

Reagent Addition: Add the primary amine (1.1 eq) followed by DIPEA (2.0 eq).

-

Rationale: DIPEA is a non-nucleophilic base used to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.

-

-

Heating: Heat the reaction mixture to 80-100 °C and monitor by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Rationale: Heating is required to overcome the activation energy for the SNAr reaction. The electron-withdrawing nature of the ring nitrogens and the carboxylate group stabilizes the intermediate Meisenheimer complex, facilitating the substitution.

-

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Rationale: The aqueous washes remove the DMF solvent and any inorganic salts, simplifying purification.

-

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.

-

Rationale: Chromatography separates the desired mono-substituted product from any unreacted starting material, di-substituted byproducts, and non-polar impurities.

-

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

This self-validating protocol, which includes in-process monitoring and definitive characterization, ensures the reliable synthesis of novel pyridazine derivatives for biological screening.

Conclusion

The C6H4Cl2N2O2 pyridazine derivatives, specifically methyl dichloropyridazine carboxylates, are powerful and versatile building blocks for drug discovery. Their well-defined synthesis, coupled with the reactive chlorine handles that permit extensive chemical exploration via SNAr reactions, makes them invaluable starting points for developing targeted therapeutics. The inherent biological relevance of the pyridazine scaffold, demonstrated across numerous therapeutic areas, ensures that novel derivatives synthesized from this core will continue to be a fertile ground for identifying new clinical candidates.

References

- 1. rjptonline.org [rjptonline.org]

- 2. A comprehensive study on synthesis and biological activities of Pyridazine Derivatives - ProQuest [proquest.com]

- 3. Pyridazine - Wikipedia [en.wikipedia.org]

- 4. Pyridazine [chemeurope.com]

- 5. This compound | C6H4Cl2N2O2 | CID 17848322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. jocpr.com [jocpr.com]

- 8. benchchem.com [benchchem.com]

- 9. img01.pharmablock.com [img01.pharmablock.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Pyridazine and its derivatives | PPTX [slideshare.net]

- 12. sarpublication.com [sarpublication.com]

- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

The Genesis and Synthetic Evolution of Dichloropyridazine Carboxylates: A Technical Guide for Chemical Innovators

Abstract

This in-depth technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies of dichloropyridazine carboxylates. These halogenated heterocyclic compounds have emerged as pivotal building blocks in the realms of medicinal chemistry and agrochemical synthesis. This document will navigate through the historical context of their development, from the foundational synthesis of the pyridazine core to the nuanced strategies for regioselective functionalization. By elucidating the causality behind experimental choices and providing detailed, validated protocols, this guide serves as an essential resource for researchers, scientists, and drug development professionals seeking to leverage the unique chemical reactivity of these versatile intermediates.

Introduction: The Pyridazine Scaffold - A Historical Perspective

The story of dichloropyridazine carboxylates is intrinsically linked to the broader history of pyridazine chemistry. The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, was first synthesized in a laboratory setting by the eminent chemist Emil Fischer in 1886.[1] His pioneering work involved the condensation of phenylhydrazine with levulinic acid, laying the groundwork for the exploration of this fascinating class of compounds. Shortly after, in 1895, Tauber accomplished the first synthesis of the parent pyridazine heterocycle.[1]

For many years, pyridazines remained a relatively niche area of study, primarily due to their rare occurrence in natural products. However, the 20th century witnessed a surge of interest as the unique physicochemical properties of the pyridazine nucleus—such as its high dipole moment and hydrogen bonding capabilities—were recognized for their potential in modulating biological activity. This realization spurred the development of a diverse array of synthetic methods, transforming pyridazines from academic curiosities into valuable pharmacophores and agrochemical synthons.

The Dawn of Dichloropyridazines: Key Precursors to Carboxylate Derivatives

The introduction of chlorine atoms onto the pyridazine ring dramatically enhances its synthetic utility, providing reactive handles for nucleophilic substitution and cross-coupling reactions. The synthesis of 3,6-dichloropyridazine, a cornerstone precursor for many carboxylate derivatives, was a significant milestone. An early and enduring method for its preparation involves the reaction of maleic hydrazide with a chlorinating agent like phosphorus oxychloride.

A foundational paper published in the Journal of the American Chemical Society in 1951 by Mizzoni and Spoerri detailed the synthesis of pyridazine and 3,6-dichloropyridazine, providing a critical reference for subsequent research in this area.

The Emergence of Dichloropyridazine Carboxylates: Versatile Intermediates

The addition of a carboxylate group to the dichloropyridazine scaffold further expands its synthetic potential, offering a site for amide bond formation, esterification, and other transformations crucial for building molecular complexity. These trifunctional building blocks, possessing two reactive chlorine atoms and a versatile carboxylate moiety, have become invaluable in the synthesis of complex molecules.

Key Dichloropyridazine Carboxylate Derivatives

Several dichloropyridazine carboxylate isomers have gained prominence as key intermediates. Their systematic names and structures are presented below:

| Compound Name | CAS Number | Molecular Formula | Structure |

| 3,6-Dichloropyridazine-4-carboxylic acid | 51149-08-7 | C₅H₂Cl₂N₂O₂ | ![3,6-Dichloropyridazine-4-carboxylic acid] |

| Ethyl 4,6-dichloropyridazine-3-carboxylate | 679406-03-2 | C₇H₆Cl₂N₂O₂ | ![Ethyl 4,6-dichloropyridazine-3-carboxylate] |

| Phenyl 4,5-dichloro-6-oxopyridazine-1(6H)-carboxylate | Not readily available | C₁₁H₆Cl₂N₂O₃ | ![Phenyl 4,5-dichloro-6-oxopyridazine-1(6H)-carboxylate] |

| 3,6-dichloropyridazine-4-carbonyl chloride | 6531-08-4 | C₅HCl₃N₂O | ![3,6-dichloropyridazine-4-carbonyl chloride] |

Synthetic Strategies: From Classical Methods to Modern Innovations

The synthesis of dichloropyridazine carboxylates has evolved significantly, driven by the need for efficiency, regioselectivity, and scalability.

Classical Approaches: Building the Pyridazine Core

The foundational methods for constructing the pyridazine ring typically involve the condensation of a 1,4-dicarbonyl compound or its equivalent with hydrazine or a hydrazine derivative.[1] This fundamental transformation remains a cornerstone of pyridazine synthesis.

Diagram: Foundational Pyridazine Synthesis

Caption: General scheme for pyridazine ring formation.

Chlorination and Carboxylation Strategies

Once the pyridazine or pyridazinone core is established, subsequent functionalization steps introduce the desired chlorine and carboxylate groups.

Chlorination: The conversion of pyridazinones to dichloropyridazines is commonly achieved using potent chlorinating agents. Phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) are frequently employed, often at elevated temperatures.[2] The choice of reagent and reaction conditions is critical to achieving high yields and avoiding unwanted side reactions. The mechanism involves the activation of the carbonyl oxygen by the phosphorus reagent, followed by nucleophilic attack of chloride.

Carboxylation: The introduction of a carboxylate group can be accomplished through various methods, including:

-

Oxidation of a methyl group: If a methyl-substituted dichloropyridazine is available, it can be oxidized to the corresponding carboxylic acid using strong oxidizing agents.

-

Carbonation of a lithiated intermediate: Directed ortho-metalation followed by quenching with carbon dioxide is a powerful strategy for regioselective carboxylation.

-

From a nitrile: Hydrolysis of a cyanopyridazine derivative provides another route to the carboxylic acid.

Modern Synthetic Protocols: A Step-by-Step Guide

The following protocols represent validated and commonly employed methods for the synthesis of key dichloropyridazine intermediates.

Experimental Protocol 1: Synthesis of 3,6-Dichloropyridazine from Maleic Hydrazide

Causality: This method is widely used due to the commercial availability and low cost of maleic hydrazide. Phosphorus oxychloride serves as both a chlorinating agent and a dehydrating agent in this transformation.

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a stirring mechanism, cautiously add maleic hydrazide (1.0 eq).

-

Slowly add phosphorus oxychloride (3.0-5.0 eq) to the flask at room temperature with vigorous stirring. The reaction is exothermic.

-

Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC or GC.

-

After completion, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice. This step must be performed in a well-ventilated fume hood due to the evolution of HCl gas.

-

Neutralize the acidic solution with a base, such as sodium carbonate or ammonium hydroxide, until the pH is approximately 7-8.

-

The crude 3,6-dichloropyridazine will precipitate as a solid. Collect the solid by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent, such as ethanol or a hexane/ethyl acetate mixture, to afford pure 3,6-dichloropyridazine.

Experimental Protocol 2: Synthesis of Ethyl 4,6-Dichloropyridazine-3-carboxylate

Causality: This protocol highlights a modern approach where the dichloropyridazine carboxylate is constructed in a more convergent manner, often starting from precursors that already contain some of the required functionality. The use of specific reagents allows for controlled regioselectivity.

Procedure: This is a representative procedure based on known chemical transformations. Specific starting materials and conditions may vary based on the desired substitution pattern.

-

Start with a suitably substituted pyridazinone precursor.

-

Perform a chlorination reaction using a reagent such as phosphorus oxychloride to introduce the two chlorine atoms.

-

The carboxylate group is often introduced via esterification of the corresponding carboxylic acid. If starting with the acid, treat with ethanol in the presence of a catalytic amount of a strong acid (e.g., sulfuric acid) and heat to reflux.

-

Alternatively, the ester can be formed from the corresponding acid chloride. Convert the carboxylic acid to the acid chloride using thionyl chloride or oxalyl chloride.

-

React the resulting acid chloride with ethanol in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to yield the ethyl ester.

-

Purify the final product using column chromatography on silica gel.

Diagram: Synthetic Workflow for Dichloropyridazine Carboxylates

Caption: A generalized workflow from starting materials to bioactive compounds.

Applications in Drug Discovery and Development

The unique structural and electronic properties of dichloropyridazine carboxylates make them highly attractive scaffolds for the development of novel therapeutic agents. The two chlorine atoms provide orthogonal reactivity, allowing for sequential and site-selective modifications, which is a powerful tool in generating libraries of compounds for structure-activity relationship (SAR) studies.

While specific blockbuster drugs directly containing a dichloropyridazine carboxylate core are not prevalent, these intermediates are crucial in the synthesis of more complex pyridazine-containing drugs. The pyridazine moiety is found in several approved drugs, where it often serves as a bioisosteric replacement for a phenyl ring, improving physicochemical properties such as solubility and metabolic stability.

Example of a Drug Class Benefiting from Pyridazine Scaffolds:

-

Kinase Inhibitors: The pyridazine scaffold is frequently incorporated into kinase inhibitors for the treatment of cancer and inflammatory diseases. The nitrogen atoms of the pyridazine ring can form key hydrogen bond interactions with the hinge region of the kinase active site, a critical interaction for potent inhibition. Dichloropyridazine carboxylates serve as versatile starting points for the synthesis of these complex molecules.

Diagram: Role in Kinase Inhibitor Scaffolding

Caption: Dichloropyridazine carboxylates as key synthons for kinase inhibitors.

Conclusion: A Bright Future for a Versatile Heterocycle

From their humble beginnings in the late 19th century, pyridazines and their halogenated carboxylate derivatives have evolved into indispensable tools for the modern chemist. The journey from initial discovery to their current status as key building blocks in drug discovery and agrochemical development is a testament to the power of synthetic chemistry to unlock the potential of unique molecular architectures. The continued development of novel and efficient synthetic methodologies for dichloropyridazine carboxylates will undoubtedly fuel future innovations in medicine and agriculture, paving the way for the discovery of new and improved therapeutic agents and crop protection solutions.

References

An In-depth Technical Guide to the Synthesis of Methyl 4,6-dichloropyridazine-3-carboxylate

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Executive Summary

Methyl 4,6-dichloropyridazine-3-carboxylate is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its di-chlorinated pyridazine core, functionalized with a methyl carboxylate group, offers multiple reaction sites for derivatization, making it a valuable intermediate for synthesizing complex molecular architectures.[1][2] This guide provides a comprehensive overview of the core synthesis mechanism, a detailed experimental protocol, and the underlying chemical principles that govern the transformation. By elucidating the causality behind the experimental choices, this document serves as a practical and scientifically rigorous resource for professionals in the field.

Introduction: The Strategic Importance of this compound

The pyridazine nucleus is a recurring motif in a wide array of biologically active compounds, exhibiting properties ranging from antifungal to anticancer and cardiovascular agents.[3][4] The title compound, this compound, serves as a highly versatile scaffold. The two chlorine atoms at the C4 and C6 positions are excellent leaving groups, amenable to nucleophilic substitution reactions. This allows for the sequential and regioselective introduction of various functional groups, which is a cornerstone of modern drug discovery and combinatorial chemistry. The methyl ester at the C3 position provides a handle for amide bond formation or further modifications. Consequently, this intermediate is frequently employed in the synthesis of novel kinase inhibitors, agrochemicals, and other targeted therapeutics.[5][6]

Mechanistic Rationale for the Synthesis

The most direct and common synthesis of this compound involves the dehydroxylative chlorination of its precursor, methyl 4,6-dihydroxypyridazine-3-carboxylate.[5] The success of this reaction hinges on understanding the precursor's structure and the mechanism of the chlorinating agent.

The Precursor: Tautomeric Nature of the Pyridazine Core

The precursor, nominally "methyl 4,6-dihydroxypyridazine-3-carboxylate," exists predominantly in its more stable keto-enol tautomeric forms, specifically as pyridazinone structures. The equilibrium between the di-hydroxy (aromatic), mono-oxo, and di-oxo forms is crucial. The pyridazin-dione tautomer is often the most stable. The chlorination reaction, typically employing a strong dehydrating and chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus trichloride (PCl₃), can proceed from any of these tautomers, as the reagent will react with both hydroxyl (enol) and carbonyl (keto) groups.[5][7]

The Chlorination Reaction: A Vilsmeier-Haack Type Mechanism

The conversion of the pyridazinone precursor to the dichloropyridazine derivative is a classic transformation. Using phosphorus oxychloride (POCl₃) as the reagent, the mechanism proceeds through the activation of the carbonyl (or enol) oxygen atoms, making them excellent leaving groups.

-

Activation of Carbonyl Oxygen: The lone pair of electrons on a carbonyl oxygen attacks the electrophilic phosphorus atom of POCl₃. This forms a highly reactive intermediate.

-

Chloride Attack and Aromatization: A chloride ion, either from the POCl₃ itself or its byproducts, acts as a nucleophile and attacks the carbon atom of the activated carbonyl group.

-

Elimination: The phosphate group is eliminated, and the aromaticity of the pyridazine ring is restored, resulting in the substitution of the oxygen function with a chlorine atom. This process occurs at both the 4 and 6 positions to yield the final dichloro product.

This mechanistic pathway is fundamental to heterocyclic chemistry and explains the efficiency of reagents like POCl₃ in converting heterocyclic ketones (lactams) and phenols into their corresponding chlorides (lactims).

Diagram of the Proposed Synthesis Mechanism

Caption: Proposed mechanism for the chlorination of the pyridazine precursor.

Experimental Protocol: A Self-Validating Workflow

This protocol is based on established procedures and is designed for clarity and reproducibility.[5]

Materials and Reagents

| Material | CAS Number | Molecular Formula | Amount (Example Scale) |

| Methyl 4,6-dihydroxypyridazine-3-carboxylate | N/A | C₆H₆N₂O₄ | 10.5 g (61.7 mmol) |

| Phosphorus Oxychloride (POCl₃) | 10025-87-3 | Cl₃OP | 70 mL |

| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 300 mL |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ | As needed |

| Ice Water | N/A | H₂O | 250 mL |

Step-by-Step Procedure

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a thermometer, and a magnetic stirrer, add methyl 4,6-dihydroxypyridazine-3-carboxylate (10.5 g, 61.7 mmol).

-

Reagent Addition: Under a fume hood, carefully add phosphorus oxychloride (70 mL). Causality Note: POCl₃ serves as both the reagent and the solvent in this case, ensuring a high concentration for an efficient reaction.

-

Heating: Heat the reaction mixture to 95 °C with constant stirring. Maintain this temperature for 5 hours. The reaction should be monitored for completion using an appropriate method like Thin Layer Chromatography (TLC).

-

Reagent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess phosphorus oxychloride under reduced pressure using a rotary evaporator. Trustworthiness Note: Complete removal of excess POCl₃ is crucial before quenching, as it reacts violently with water.

-

Quenching: Slowly and carefully pour the viscous crude residue into a beaker containing 250 mL of ice water with vigorous stirring. This step must be performed in a fume hood, as it is highly exothermic and releases HCl gas. Causality Note: Pouring the reaction mixture into ice water hydrolyzes any remaining reactive phosphorus species and precipitates the organic product, which has low aqueous solubility.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL). Causality Note: Ethyl acetate is chosen for its ability to dissolve the product while being immiscible with water, allowing for efficient separation.

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

Purification

The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound.

Safety Considerations

-

Phosphorus oxychloride is highly corrosive and toxic. It reacts violently with water. All manipulations must be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

-

The quenching process is highly exothermic and releases acidic fumes. Proceed with extreme caution.

Data Summary and Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

| Property | Value |

| CAS Number | 372118-01-9[2] |

| Molecular Formula | C₆H₄Cl₂N₂O₂[8] |

| Molecular Weight | 207.01 g/mol [2] |

| Appearance | White to off-white solid[1] |

| Boiling Point | 345.2 °C at 760 mmHg[1] |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation)[2] |

Conclusion

The synthesis of this compound via chlorination of its dihydroxy precursor is a robust and scalable method. A thorough understanding of the underlying mechanism, particularly the role of the chlorinating agent and the tautomeric nature of the substrate, is essential for optimizing reaction conditions and ensuring a high yield of the desired product. This guide provides the necessary technical details and theoretical background to empower researchers to confidently utilize this critical synthetic transformation in their work.

References

- 1. This compound CAS 372118-01-9 [homesunshinepharma.com]

- 2. This compound | C6H4Cl2N2O2 | CID 17848322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. repositorium.uminho.pt [repositorium.uminho.pt]

- 5. This compound | 372118-01-9 [chemicalbook.com]

- 6. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitor ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06565H [pubs.rsc.org]

- 7. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]

- 8. Page loading... [wap.guidechem.com]

Synonyms like 3-Methoxycarbonyl-4,6-dichloropyridazine properties

An In-Depth Technical Guide to 3-Methoxycarbonyl-4,6-dichloropyridazine and its Derivatives: Properties, Synthesis, and Applications in Drug Discovery

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 3-Methoxycarbonyl-4,6-dichloropyridazine, a key heterocyclic building block in modern medicinal chemistry. We will delve into its physicochemical properties, synthetic routes, reactivity, and critical applications, particularly its role in the development of targeted therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction and Strategic Importance

3-Methoxycarbonyl-4,6-dichloropyridazine, also known by its synonyms Methyl 4,6-dichloropyridazine-3-carboxylate and 4,6-Dichloropyridazine-3-carboxylic acid methyl ester, is a versatile organic intermediate.[1][2][3] Its strategic importance lies in the unique arrangement of its functional groups: a reactive pyridazine core substituted with two chlorine atoms and a methyl ester. This configuration allows for sequential and site-selective modifications, making it an invaluable scaffold for constructing complex molecular architectures.

The pyridazine ring is a common motif in pharmacologically active compounds, and the chloro-substituents at the 4 and 6 positions serve as excellent leaving groups for nucleophilic substitution reactions. The methyl ester at the 3-position can be readily hydrolyzed to the corresponding carboxylic acid, providing a handle for amide bond formation and other derivatizations.[4]

Most notably, derivatives of this compound are crucial intermediates in the synthesis of advanced therapeutics. For instance, the related deuterated amide, 4,6-Dichloro-N-(Methyl-d3)-3-pyridazinecarboxamide, is a key precursor to Deucravacitinib, a selective Tyrosine Kinase 2 (TYK2) inhibitor used in the treatment of autoimmune diseases like plaque psoriasis.[5] This connection underscores the compound's relevance in the development of next-generation pharmaceuticals.

Physicochemical and Computational Data

A summary of the key physical, chemical, and computed properties of 3-Methoxycarbonyl-4,6-dichloropyridazine (CAS No: 372118-01-9) is presented below.[1][2]

| Property | Value | Source |

| Molecular Formula | C₆H₄Cl₂N₂O₂ | [1][2] |

| Molecular Weight | 207.01 g/mol | [1][2] |

| Appearance | White to off-white solid | [6] |

| Boiling Point | 345.2 °C at 760 mmHg | [3][6][7] |

| Density | ~1.504 g/cm³ | [3][6] |

| IUPAC Name | This compound | [2] |

| SMILES | COC(=O)C1=NN=C(C=C1Cl)Cl | [1][2] |

| Topological Polar Surface Area (TPSA) | 52.08 Ų | [1] |

| LogP | 1.57 | [1] |

| Hydrogen Bond Acceptors | 4 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Rotatable Bonds | 1 | [1] |

Synthesis and Manufacturing Pathways

The synthesis of 3-Methoxycarbonyl-4,6-dichloropyridazine is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. One common and scalable route begins with the cyclization of a glutarate derivative followed by chlorination.[8][9]

Synthetic Workflow Diagram

Caption: Synthetic workflow for 3-Methoxycarbonyl-4,6-dichloropyridazine.

Detailed Experimental Protocol: Synthesis via Dihydroxy Intermediate

This protocol outlines the chlorination of the dihydroxy pyridazine precursor, a key final step in the synthesis.[10]

Step 1: Reaction Setup

-

To a reaction vessel equipped with a reflux condenser and a magnetic stirrer, add Methyl 4,6-dihydroxypyridazine-3-carboxylate (10.5 g, 61.7 mmol).

-

Carefully add phosphorus oxychloride (POCl₃, 70 mL) to the vessel. Caution: POCl₃ is highly corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment.

Step 2: Chlorination Reaction

-

Heat the mixture to 95 °C with constant stirring.

-

Maintain the reaction at this temperature for 5 hours. Monitor the reaction progress using a suitable technique (e.g., TLC or LC-MS).

Step 3: Work-up and Isolation

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess phosphorus oxychloride under reduced pressure (vacuum distillation).

-

Slowly and carefully pour the crude residue into ice water (250 mL) with vigorous stirring to quench the remaining POCl₃.

-

Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

Step 4: Purification

-

The crude product can be further purified by column chromatography or recrystallization to obtain pure 3-Methoxycarbonyl-4,6-dichloropyridazine.

Chemical Reactivity and Derivatization

The chemical utility of 3-Methoxycarbonyl-4,6-dichloropyridazine stems from the differential reactivity of its functional groups. The chlorine atoms are susceptible to nucleophilic aromatic substitution, while the ester group can be hydrolyzed or converted into an amide.

Key Reaction: Saponification to Carboxylic Acid

A fundamental derivatization is the hydrolysis of the methyl ester to 4,6-dichloropyridazine-3-carboxylic acid. This carboxylic acid is a critical intermediate for the synthesis of N-heteroarylsulfonamide derivatives and other pharmacologically active molecules.[4][11][12][13]

Reactivity Diagram

Caption: Key reactivity pathway of 3-Methoxycarbonyl-4,6-dichloropyridazine.

Detailed Experimental Protocol: Hydrolysis

This protocol describes the saponification of the methyl ester to its corresponding carboxylic acid.[4]

Step 1: Reaction Setup

-

Dissolve this compound (5.5 g, 26.6 mmol) in tetrahydrofuran (THF, 60 mL) in a round-bottom flask.

-

Cool the solution to 0 °C using an ice bath.

Step 2: Hydrolysis Reaction

-

While stirring, slowly add a 1M solution of lithium hydroxide (LiOH, 39.9 mL, 39.9 mmol).

-

Continue stirring the resulting mixture at 0 °C for 40 minutes.

Step 3: Work-up and Isolation

-

Remove the THF under reduced pressure.

-

Acidify the remaining aqueous layer with 1.5N HCl until a white solid precipitates.

-

Filter the mixture to collect the solid product.

-

Wash the filter cake with water and dry it under vacuum overnight to yield 4,6-dichloropyridazine-3-carboxylic acid (yield ~98%).

Applications in Drug Discovery

The primary application of 3-Methoxycarbonyl-4,6-dichloropyridazine and its derivatives is in the synthesis of novel therapeutic agents. Its structure is a cornerstone for building molecules that target specific biological pathways.

-

Scaffold for Kinase Inhibitors: The pyridazine core is a privileged structure in kinase inhibitor design. The dichloro-substituents allow for the introduction of various side chains that can interact with the ATP-binding pocket of kinases.

-

Intermediate for N-Heteroarylsulfonamides: The derived carboxylic acid is used to prepare N-heteroarylsulfonamides, a class of compounds investigated for the treatment of hyperproliferative diseases.[11][12]

-

Precursor to Deucravacitinib: As previously mentioned, a deuterated amide derivative of this molecule is a crucial building block for Deucravacitinib.[5] This highlights the compound's role in creating metabolically stabilized drugs with improved pharmacokinetic profiles.

Logical Relationship in Drug Synthesis

Caption: Role as a foundational block in multi-step API synthesis.

Safety and Handling

3-Methoxycarbonyl-4,6-dichloropyridazine is associated with several hazards and should be handled with care in a laboratory setting.

-

Hazard Statements:

-

Precautionary Statements:

-

Storage: Store in a cool, dry, well-ventilated area, sealed away from moisture.[1]

Always consult the material safety data sheet (MSDS) before handling this compound.

References

- 1. chemscene.com [chemscene.com]

- 2. This compound | C6H4Cl2N2O2 | CID 17848322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. americanelements.com [americanelements.com]

- 4. 4,6-Dichloro-3-pyridazinecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. alfa-labotrial.com [alfa-labotrial.com]

- 7. CAS#:372118-01-9 | Methyl 4,6-dichloro-3-pyridazinecarboxylate | Chemsrc [chemsrc.com]

- 8. bgbchem.com [bgbchem.com]

- 9. haihangchem.com [haihangchem.com]

- 10. This compound | 372118-01-9 [chemicalbook.com]

- 11. 4,6-dichloropyridazine-3-carboxylic Acid CAS 1040246-87-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 12. 4,6-dichloropyridazine-3-carboxylic Acid CAS 1040246-87-4 [homesunshinepharma.com]

- 13. nbinno.com [nbinno.com]

Methodological & Application

Synthesis protocol for Methyl 4,6-dichloropyridazine-3-carboxylate derivatives

An In-Depth Guide to the Synthesis and Derivatization of Methyl 4,6-dichloropyridazine-3-carboxylate

Introduction: The Pyridazine Scaffold in Modern Drug Discovery

The pyridazine ring system, a six-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Its unique physicochemical properties—including a significant dipole moment, dual hydrogen bond accepting capacity, and a π-deficient nature—make it an attractive component for modulating drug-target interactions, improving pharmacokinetic profiles, and serving as a bioisostere for other aromatic systems.[2] Among the vast array of pyridazine-based intermediates, this compound stands out as a versatile and powerful building block. The two chlorine atoms at the C4 and C6 positions serve as reactive handles for subsequent functionalization, allowing for the systematic and controlled introduction of diverse substituents. This enables the rapid construction of compound libraries for screening in drug discovery programs targeting kinases, G-protein coupled receptors, and other important biological targets.

This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis of the core this compound intermediate and its subsequent derivatization through two of the most powerful and widely used transformations in modern synthetic chemistry: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling. The protocols are presented with detailed, step-by-step instructions, explanations of the underlying chemical principles, and troubleshooting insights to ensure reliable and reproducible outcomes in the laboratory.

Part 1: Synthesis of the Core Intermediate: this compound

The most direct and common synthesis of the title compound involves the chlorination of its dihydroxy precursor. This transformation is a foundational reaction in heterocyclic chemistry, effectively converting the more stable, tautomerically favored pyridazinone form into the highly reactive dichloro derivative.

Reaction Principle

The conversion of 4,6-dihydroxypyridazine-3-carboxylic acid methyl ester to this compound is achieved using a potent chlorinating agent, typically phosphorus oxychloride (POCl₃). The hydroxyl groups of the pyridazine, which exist predominantly in the keto (pyridazinone) form, are converted into chlorophosphate esters by POCl₃. These intermediates are then displaced by chloride ions, also generated from POCl₃, in a nucleophilic substitution reaction to yield the final dichlorinated product. The reaction is driven by the formation of stable phosphorus byproducts.

Experimental Protocol

A reliable protocol for this synthesis is adapted from established procedures.[3]

Step 1: Reaction Setup

-

To a three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add 4,6-dihydroxypyridazine-3-carboxylic acid methyl ester (1.0 eq, e.g., 10.0 g).

-

Carefully add phosphorus oxychloride (POCl₃) (7-10 volumes, e.g., 70 mL) to the flask under a nitrogen atmosphere. The addition is exothermic and should be done in a well-ventilated fume hood.

Step 2: Reaction Execution

-

Heat the reaction mixture to 95-100 °C with vigorous stirring.

-

Maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by carefully quenching a small aliquot of the reaction mixture in ice water and extracting with ethyl acetate.

Step 3: Work-up and Isolation

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully and slowly pour the reaction mixture into a beaker containing crushed ice (approx. 250-300 mL). This step is highly exothermic and will generate HCl gas; extreme caution and an efficient fume hood are mandatory.

-

Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Step 4: Purification

-

The crude product is purified by silica gel column chromatography.[3]

-

Elute the column with a solvent system such as 20-30% ethyl acetate in hexane to afford the pure this compound as an off-white solid.[3]

Data Summary: Reagents and Typical Yield

| Reagent | Molar Eq. | MW ( g/mol ) | Amount | Purpose |

| 4,6-dihydroxypyridazine-3-carboxylic acid methyl ester | 1.0 | 170.12 | 10.0 g | Starting Material |

| Phosphorus Oxychloride (POCl₃) | Excess | 153.33 | 70 mL | Chlorinating Agent & Solvent |

| Product | 207.01 | |||

| Typical Yield | 70-80% |

Workflow Diagram: Synthesis of Core Intermediate

Caption: Workflow for the synthesis of the core intermediate.

Part 2: Derivatization via Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridazine ring, exacerbated by the presence of two electron-withdrawing chlorine atoms and the carboxylate group, makes the core intermediate highly susceptible to nucleophilic aromatic substitution (SNAr).[4][5] This reaction allows for the displacement of one or both chlorine atoms with a wide variety of nucleophiles, including amines, alcohols, and thiols.

Mechanistic Rationale & Regioselectivity

The SNAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks one of the carbon atoms bearing a chlorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Aromaticity is temporarily disrupted in this step.[6] In the second, typically fast step, the leaving group (chloride) is eliminated, and aromaticity is restored.

Regioselectivity—the preferential substitution of one chlorine over the other—is a key consideration. For this compound, nucleophilic attack is generally favored at the C6 position over the C4 position. This preference can be rationalized by examining the stability of the Meisenheimer intermediate. Attack at C6 allows for the negative charge to be delocalized onto the adjacent ring nitrogen (N1) and the ester carbonyl group, providing greater stabilization compared to attack at C4. However, this selectivity can be influenced by reaction conditions and the nature of the nucleophile.

General Protocol: Mono-Amination at C6

This protocol provides a general method for the selective mono-substitution at the C6 position with a primary or secondary amine.

Step 1: Reaction Setup

-

In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile (MeCN).

-

Add a base, such as potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq). The base is crucial for scavenging the HCl generated during the reaction.

-

Add the desired amine nucleophile (1.0-1.2 eq). Using a slight excess of the amine can drive the reaction to completion.

Step 2: Reaction Execution

-

Stir the reaction mixture at room temperature or heat gently (e.g., 40-60 °C) depending on the nucleophilicity of the amine.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).

Step 3: Work-up and Purification

-

Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate or dichloromethane.

-

Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by silica gel column chromatography or recrystallization to yield the desired 6-amino-4-chloropyridazine derivative.

Diagram: SNAr Mechanism at C6 Position

Caption: The two-step addition-elimination SNAr mechanism.

Part 3: Derivatization via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is one of the most powerful methods for forming carbon-carbon bonds, connecting the dichloropyridazine core to various aryl or heteroaryl groups.[7] This palladium-catalyzed reaction offers high functional group tolerance and is a cornerstone of modern medicinal chemistry for creating diverse molecular architectures.

Mechanistic Rationale & Site-Selectivity

The Suzuki reaction follows a well-established catalytic cycle involving a palladium catalyst:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyridazine.

-

Transmetalation: The organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium center, displacing the halide. This step requires a base to activate the boronic acid.

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst to continue the cycle.

Site-selectivity in dichlorinated heterocycles is a complex but controllable aspect of Suzuki couplings.[8][9] While electronic factors often favor reaction at the more electrophilic C6 position, the choice of palladium ligand can dramatically influence and even reverse this selectivity.[10][11] Bulky, electron-rich phosphine ligands can alter the steric and electronic environment around the palladium center, directing the oxidative addition to a specific C-Cl bond.

General Protocol: Mono-Arylation at C6

This protocol describes a typical Suzuki coupling to install an aryl group at the C6 position.

Step 1: Reagent Preparation

-

In a reaction vessel (e.g., a microwave vial or Schlenk flask), combine this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and a base such as sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq).

-

Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 eq).

Step 2: Reaction Execution

-

Add a degassed solvent system, commonly a mixture like 1,4-dioxane/water (4:1) or toluene/ethanol/water.[7][8] Degassing (e.g., by sparging with nitrogen or argon for 15-20 minutes) is critical to remove oxygen, which can deactivate the Pd(0) catalyst.

-

Heat the reaction mixture under an inert atmosphere. Conventional heating at 80-100 °C for 12-24 hours or microwave irradiation at 100-140 °C for 15-45 minutes are common methods.[7]

-

Monitor the reaction by LC-MS.

Step 3: Work-up and Purification

-

After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

-

If a palladium residue is present, it can be filtered through a pad of Celite®.

-

Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify the crude material by silica gel column chromatography to obtain the 6-aryl-4-chloropyridazine derivative.

Diagram: Suzuki-Miyaura Catalytic Cycle

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.

Conclusion

This compound is a high-value synthetic intermediate whose utility is unlocked through strategic chemical transformations. The protocols detailed in this guide for its synthesis and subsequent derivatization via SNAr and Suzuki-Miyaura coupling provide a robust framework for accessing a wide chemical space of novel pyridazine derivatives. By understanding the underlying mechanistic principles of regioselectivity and carefully controlling reaction conditions, researchers can leverage this versatile building block to efficiently construct complex molecules for applications in drug discovery and materials science.

References

- 1. Pyridazine - Wikipedia [en.wikipedia.org]

- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 372118-01-9 [chemicalbook.com]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Ligand-dependent site-selective Suzuki cross-coupling of 3,5-dichloropyridazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Nucleophilic Substitution Reactions of Methyl 4,6-dichloropyridazine-3-carboxylate

Document ID: AN-PYRDC-260105

Abstract